Arctigenin methyl ether

Description

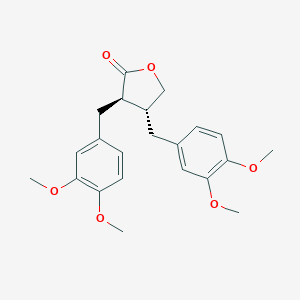

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAOLIMFHAAIER-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101341854 | |

| Record name | Dimethylmatairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25488-59-9 | |

| Record name | Arctigenin methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025488599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylmatairesinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCTIGENIN METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF8GZN966 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Biosynthesis of Arctigenin Methyl Ether

Natural Occurrence and Botanical Sources

Arctigenin (B1665602) is found in several plant families, most notably the Asteraceae. thegoodscentscompany.com The primary and most commercially significant source is the seeds and fruit of the greater burdock plant, Arctium lappa. ontosight.aifda.gov In these plants, arctigenin often exists as its glycoside, arctiin (B1665604), where a glucose molecule is attached. mdpi.comsioc-journal.cn

Other notable botanical sources include plants from the genera Saussurea (like Saussurea medusa and Saussurea heteromalla), Carthamus (safflower), and Forsythia. thegoodscentscompany.comCurrent time information in Bangalore, IN.hebmu.edu.cn The concentration of arctigenin and arctiin can vary significantly between plant species and even different parts of the same plant. science.gov

Table 1: Botanical Sources of Arctigenin and Arctiin

| Plant Species | Family | Plant Part | Primary Lignan (B3055560) Form |

|---|---|---|---|

| Arctium lappa (Burdock) | Asteraceae | Fruit, Seeds, Leaves | Arctiin, Arctigenin ontosight.aisioc-journal.cnscience.gov |

| Saussurea medusa | Asteraceae | Whole Plant | Arctigenin hebmu.edu.cn |

| Saussurea heteromalla | Asteraceae | Not specified | Arctigenin thegoodscentscompany.com |

| Carthamus tinctorius (Safflower) | Asteraceae | Seeds | Arctigenin Current time information in Bangalore, IN. |

| Forsythia koreana | Oleaceae | Not specified | Arctigenin, Matairesinol (B191791) ontosight.ai |

| Serratula tinctoria | Asteraceae | Fruits | Arctiin |

This table is interactive and can be sorted by column.

Biosynthetic Pathways Leading to Arctigenin and Subsequent Methylation

The biosynthesis of lignans (B1203133) like arctigenin begins with the phenylpropanoid pathway. The core structure originates from the coupling of two coniferyl alcohol units, which are derived from the amino acid phenylalanine. This initial coupling forms pinoresinol (B1678388), a key precursor in the biosynthesis of many lignans.

From pinoresinol, a series of reductive steps leads to the formation of matairesinol. Matairesinol is the direct metabolic precursor to arctigenin. nih.govcore.ac.uk

The critical step in the formation of arctigenin is the specific methylation of matairesinol. This reaction is catalyzed by an S-adenosyl-L-methionine-dependent O-methyltransferase (OMT). Specifically, the enzyme matairesinol O-methyltransferase (MROMT) facilitates the transfer of a methyl group to a phenolic hydroxyl group on the matairesinol molecule. nih.gov

Research has identified and characterized MROMTs from various plants, including Carthamus tinctorius and Anthriscus sylvestris. These enzymes exhibit high regioselectivity, meaning they specifically methylate one particular hydroxyl group on the matairesinol structure to yield arctigenin. For instance, the MROMT from C. tinctorius catalyzes the methylation at the C4′ position of (-)-matairesinol to produce (-)-arctigenin. This enzymatic control is crucial for the specific production of arctigenin over its isomers.

The biosynthetic cascade leading to arctigenin involves several key intermediates. The pathway is a branch of the broader phenylpropanoid metabolism.

Table 2: Key Precursors and Intermediates in Arctigenin Biosynthesis

| Compound | Class | Role in Pathway |

|---|---|---|

| Phenylalanine | Amino Acid | Primary starting molecule |

| Coniferyl Alcohol | Monolignol | Dimerizes to form the initial lignan structure |

| (+)-Pinoresinol | Lignan | Product of coniferyl alcohol coupling |

| (+)-Lariciresinol | Lignan | Intermediate formed from pinoresinol reduction core.ac.uk |

| (-)-Secoisolariciresinol | Lignan | Intermediate formed from lariciresinol (B1674508) reduction core.ac.uk |

This table is interactive and can be sorted by column.

Advanced Extraction and Enrichment Methodologies for Research Purity

Obtaining high-purity arctigenin for research is often a multi-step process, especially since it naturally occurs alongside its glycoside, arctiin. Modern methods focus on efficiently converting the more abundant and water-soluble arctiin into the less polar arctigenin, which can then be more easily extracted and purified.

A highly effective and environmentally friendly strategy for enriching arctigenin involves leveraging the plant's own enzymes. The fruits of plants like Arctium lappa and Serratula tinctoria contain both the lignan glycoside (arctiin) and endogenous β-glucosidase enzymes. mdpi.com

By incubating the crushed or pulverized plant material (e.g., fruit embryos) in water at an optimized temperature (around 40-45°C), these endogenous enzymes are activated. The β-glucosidase cleaves the glucose molecule from arctiin, quantitatively converting the hydrophilic arctiin into its more hydrophobic aglycone, arctigenin. tandfonline.com This bioconversion dramatically increases the concentration of arctigenin in the plant matrix.

Following this enzymatic hydrolysis, the enriched plant material can be lyophilized (freeze-dried) and then subjected to extraction with an organic solvent like chloroform. The resulting crude extract, now rich in arctigenin, can be further purified using techniques such as silica (B1680970) gel column chromatography to achieve high research-grade purity (e.g., >99%). hebmu.edu.cn This method is advantageous as it avoids the use of harsh acids or external enzymes and simplifies the subsequent purification steps.

Chemical Synthesis and Rational Design of Arctigenin Methyl Ether Analogues

Total Synthesis Approaches for Arctigenin (B1665602) Methyl Ether and its Stereoisomers

The total synthesis of arctigenin methyl ether and its stereoisomers has been achieved through various strategies, primarily focusing on the stereocontrolled construction of the core dibenzylbutyrolactone framework.

Stereoselective Synthesis Methodologies

The precise control of stereochemistry is a critical aspect of synthesizing arctigenin and its analogues. Several powerful asymmetric reactions have been employed to establish the desired stereocenters.

Asymmetric Aldol (B89426) Reactions: While specific examples for this compound are not detailed in the provided context, asymmetric aldol reactions are a fundamental tool in natural product synthesis for creating chiral β-hydroxy carbonyl compounds, which are key precursors to lactone structures.

Acyl-Claisen Rearrangement: The acyl-Claisen rearrangement has proven to be a highly effective method for establishing the syn-relationship between substituents at the C-8 and C-8' positions of the lignan (B3055560) backbone. nih.goviupac.orgauckland.ac.nz This rearrangement, sometimes referred to as a zwitterionic aza-Claisen rearrangement, can proceed with high levels of diastereoselectivity. iupac.org For instance, the reaction between an acid chloride and an allylic morpholine (B109124) can yield a disubstituted morpholine pentenamide with a defined syn stereochemistry, which serves as a crucial intermediate for constructing the tetrahydrofuran (B95107) and butyrolactone rings of lignans (B1203133). iupac.orgthieme-connect.comresearchgate.net Researchers have utilized this method to synthesize various lignans, including those with tetrasubstituted tetrahydrofuran cores like fragransin A2 and talaumidin. iupac.orgthieme-connect.com The acyl-Claisen approach offers a reliable route to establishing two adjacent stereocenters early in the synthetic sequence. nih.gov

Table 1: Key Stereoselective Reactions in Lignan Synthesis

| Reaction | Key Feature | Application in Lignan Synthesis |

|---|---|---|

| Acyl-Claisen Rearrangement | High diastereoselectivity for syn-products. iupac.orgthieme-connect.com | Establishes the C-8/C-8' stereochemistry in dibenzylbutyrolactone lignans. nih.goviupac.orgauckland.ac.nz |

| Asymmetric Hydrogenation | Catalytic method to introduce chirality. | Used in the synthesis of optically active lignans. hebmu.edu.cn |

Key Reactions in Dibenzylbutyrolactone Framework Construction

The construction of the central dibenzylbutyrolactone ring is a hallmark of arctigenin synthesis. Two classical yet powerful reactions are frequently employed for this purpose.

Stobbe Condensation: The Stobbe condensation is a widely used method for constructing the dibenzylbutyrolactone skeleton. hebmu.edu.cnresearchgate.netsciforum.net This reaction typically involves the condensation of a substituted benzaldehyde (B42025) with a succinic acid diester, such as dimethyl succinate, in the presence of a base. researchgate.netsciforum.netresearchgate.net The initial product is a monomethyl ester of a substituted itaconic acid. researchgate.net Subsequent steps, including selective hydrogenation of the double bond and reduction of the ester group, lead to a β-benzylbutyrolactone intermediate. researchgate.netsciforum.net This method has been successfully applied to the total synthesis of various dibenzylbutyrolactone lignans and their analogues. hebmu.edu.cnresearchgate.netmdpi.com

Semisynthesis of this compound Derivatives

Semisynthesis, starting from the natural product arctigenin, provides a direct route to a wide array of derivatives, allowing for the exploration of structure-activity relationships.

Esterification and Etherification Strategies for Phenolic Hydroxyl Positions

The phenolic hydroxyl group of arctigenin is a common site for chemical modification through esterification and etherification reactions. core.ac.uknih.gov

Esterification: A variety of ester derivatives of arctigenin have been synthesized by reacting the phenolic hydroxyl group with different acyl chlorides. core.ac.uk This strategy has been employed to introduce both alkyl and aryl ester groups. core.ac.uk The synthesis of arctigenin amino acid ester derivatives has also been explored to potentially improve solubility and bioavailability. jst.go.jp These reactions can be challenging due to the reduced reactivity of the phenolic hydroxyl group compared to aliphatic alcohols. jst.go.jp Catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the esterification at lower temperatures and improve yields. jst.go.jp

Etherification: Ether derivatives of arctigenin are typically prepared by reacting arctigenin with alkyl halides or toluenesulfonic acid esters in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or acetone. core.ac.uk This approach has been used to synthesize a range of derivatives with different ether side chains, including phenethyl ethers. core.ac.uknih.gov Additionally, pyrimidine (B1678525) derivatives have been linked to arctigenin via ether bonds. nih.govsioc-journal.cn

Table 2: Semisynthetic Modifications of Arctigenin's Phenolic Hydroxyl Group

| Modification | Reagents and Conditions | Resulting Derivatives |

|---|---|---|

| Esterification | Acyl chlorides, DMAP core.ac.ukjst.go.jp | Alkyl and aryl esters, amino acid esters core.ac.ukjst.go.jp |

| Etherification | Alkyl halides/tosylates, K2CO3, DMF/acetone core.ac.uk | Alkyl and phenethyl ethers core.ac.uknih.gov |

C-9′ Derivatization and Analogue Development

The C-9' position within the lactone ring of arctigenin represents a less explored site for structural modification, offering potential for developing novel analogues. nih.govnih.gov Synthesis of C-9' derivatives has been undertaken to investigate the structure-activity relationship at this position. nih.govnih.gov For example, a C-9'-hydroxymethyl analogue has been reported. nih.govresearchgate.net Subsequent work has focused on synthesizing a series of C-9' derivatives with various substitutions to evaluate their biological activities. nih.govnih.gov These synthetic efforts have led to the creation of benzoate (B1203000) esters at the C-9' position. nih.gov

Mannich and Acylation Methods for Structural Modification

Mannich Reaction: The Mannich reaction is a three-component condensation that can be used to introduce aminomethyl groups into the structure of arctigenin. jcsp.org.pkwikipedia.org This reaction typically involves treating arctigenin with formaldehyde (B43269) and a secondary amine. jcsp.org.pk To avoid cleavage of the lactone ring, the hydrochlorate of the secondary amine is sometimes used instead of the free amine. jcsp.org.pk This method has been successfully used to connect an aminomethyl group to the C5' position of arctigenin. jcsp.org.pk

Acylation: In addition to the phenolic hydroxyl, other hydroxyl groups in arctigenin derivatives can be acylated. jcsp.org.pk For instance, O-acylation has been used as a prodrug strategy to potentially enhance bioavailability. jcsp.org.pk This can be achieved using reagents like anhydrous acetic anhydride (B1165640) or benzoyl chloride. jcsp.org.pk

Computational and Rational Design for Novel Compounds

The development of novel analogues of arctigenin and its methyl ether is increasingly guided by computational and rational design strategies. These approaches aim to enhance potency, selectivity, and pharmacokinetic properties by understanding the molecular interactions between the lignan scaffold and its biological targets. Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling are pivotal in identifying key structural features and predicting the activity of new derivatives before their chemical synthesis.

One prominent application of rational design involves the use of molecular docking to predict the binding of arctigenin analogues to specific protein targets. For instance, in the development of antagonists for AMPA and kainate receptors, molecular docking studies were performed using the X-ray crystal structure of the GluA2 tetramer. These computational analyses suggested that arctigenin and its derivatives likely bind within the transmembrane domain, in a manner similar to known non-competitive antagonists like GYKI53655 rsc.org. This insight allows for the targeted design of new analogues with modified substituents to optimize interactions within this binding pocket.

Another successful application of rational design is the development of arctigenin derivatives as inhibitors of histone deacetylase (HDAC). Based on the principle of synergistic effects, a series of derivatives were designed to incorporate features known to inhibit HDAC. Subsequent biological evaluation confirmed that some of these computationally designed compounds exhibited significant antiproliferative activity, with one particular derivative, compound B7, showing greater potency than the established HDAC inhibitor tucidinostat (B48606) in the MV411 cell line rsc.org.

Furthermore, rational design has been employed to enhance the anti-parasitic properties of arctigenin. In a study focused on developing agents against Toxoplasma gondii, a series of novel derivatives were designed and synthesized. The subsequent in vitro testing revealed that compounds B8 and B12 had a higher selectivity index than both the parent compound arctigenin and the clinical drug spiramycin (B21755), demonstrating the value of this targeted design approach benthamdirect.com.

Structure-activity relationship (SAR) studies, while not always explicitly computational, form the foundation of rational design. By systematically modifying the arctigenin structure and observing the effects on biological activity, researchers can deduce critical pharmacophoric elements. For example, SAR studies on derivatives aimed at ameliorating metabolic disorders found that specific substitution patterns on the lactone motif were key to governing 2-deoxyglucose uptake nih.gov. Similarly, extensive SAR studies on analogues targeting HIV-1 integrase revealed that the lactone moiety is crucial for activity, as is the number and arrangement of phenolic hydroxyl groups acs.org. These empirical findings provide essential data for building more accurate QSAR models and refining molecular docking protocols.

The table below summarizes the activity of rationally designed arctigenin analogues against various targets.

| Compound | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Compound B7 (HDAC derivative) | HDAC Inhibition (MV411 cell line) | Showed higher antiproliferative activity than the positive control, tucidinostat. | rsc.org |

| Compounds B8 and B12 (Anti-parasitic derivatives) | Anti-Toxoplasma gondii activity | Selectivity index of 1.45, higher than arctigenin (0.99) and spiramycin (0.92). | benthamdirect.com |

| Spirocyclic analogue 6c | AMPA/Kainate Receptor Antagonism | Acts as a non-competitive antagonist, binding predicted in the transmembrane domain of GluA2. | rsc.org |

| Congener with two catechol substructures (7) | HIV-1 Integrase Inhibition | Most active compound in the study, highlighting the importance of phenolic hydroxyl groups. | acs.org |

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in the analysis of lignans (B1203133) like Arctigenin (B1665602) methyl ether, enabling their isolation and the determination of their purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and Gas Chromatography (GC) are routinely employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dibenzylbutyrolactone-type lignans due to its high resolution and sensitivity. researchgate.netnih.gov Reversed-phase HPLC is particularly well-suited for the analysis of lignans and their metabolites in various biological matrices. researchgate.net

Methodologies developed for the parent compound, arctigenin, provide a framework for the analysis of its methyl ether derivative. researchgate.netnih.gov A typical HPLC analysis involves a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. researchgate.net Detection is commonly performed using a UV detector, typically at a wavelength of 280 nm, which is effective for aromatic compounds like lignans. researchgate.net The precise conditions, such as the solvent gradient and flow rate, are optimized to achieve baseline separation from other components in the sample matrix. researchgate.net The purity of an isolated sample of Arctigenin methyl ether can be determined by the presence of a single, sharp peak in the chromatogram.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Methanol:Water gradient (e.g., 55:45 v/v) | researchgate.net |

| Detection | UV at 280 nm | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for the qualitative analysis of this compound. nih.govnih.gov It is highly suitable for screening plant extracts, monitoring the progress of isolation and purification procedures, and assessing the purity of fractions. researchgate.net

For the analysis of lignans, silica (B1680970) gel plates (e.g., Silica Gel 60 F254) are most commonly used as the stationary phase. researchgate.netcimap.res.in The choice of the mobile phase, or eluent, is critical and depends on the polarity of the target compound. nih.gov A common solvent system for separating lignans like arctigenin involves a mixture of a non-polar solvent and a more polar solvent, such as petroleum ether and acetone. researchgate.net After development, the spots can be visualized under UV light or by spraying with a suitable reagent, such as a vanillin-sulfuric acid solution, followed by heating. cimap.res.in The retention factor (Rf) value of the spot corresponding to this compound provides a qualitative measure of its identity when compared to a reference standard.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | researchgate.netcimap.res.in |

| Mobile Phase (Eluent) | n-hexane:acetone:1,4-dioxane (9:1:0.5 v/v/v) | cimap.res.in |

| Visualization | Vanillin-sulfuric acid reagent with heating | cimap.res.in |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Related Ether Compounds

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile or semi-volatile compounds, including lignans and their derivatives. nih.gov For non-volatile compounds like lignans, a derivatization step is typically required to increase their volatility. nih.gov Trimethylsilyl (TMS) ether derivatives of lignans are commonly prepared for GC-MS analysis. researchgate.netnih.gov

The GC column, often a capillary column like HP-1 or HP-5, separates the derivatized compounds based on their boiling points and interactions with the stationary phase. researchgate.net The separated compounds then enter the mass spectrometer, which provides mass fragmentation patterns. These patterns serve as a molecular fingerprint, allowing for the unambiguous identification of the compounds by comparing the spectra to mass spectral libraries or by interpreting the fragmentation. nih.govresearchgate.net This method is particularly useful for analyzing complex mixtures and identifying related ether compounds within a sample. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules like this compound. nih.govuobasrah.edu.iq Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for unambiguous signal assignments. nih.govnih.gov

The ¹H-NMR spectrum provides information on the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For a dibenzylbutyrolactone lignan (B3055560), the spectrum would show characteristic signals for aromatic protons, benzylic protons, methoxy (B1213986) groups, and protons on the lactone ring. nih.gov

The ¹³C-NMR spectrum reveals the number of unique carbon atoms and their chemical environments. oregonstate.edu Signals can be assigned to quaternary carbons, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups, including the characteristic carbonyl carbon of the lactone ring and the carbons of the methoxy groups. nih.govresearchgate.net The chemical shifts in both ¹H and ¹³C-NMR are compared with data from known related structures or computational predictions to confirm the identity of this compound. illinois.eduillinois.eduepfl.ch

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | ~133.0 | - |

| 2 | ~111.5 | ~6.70 (d, J=1.8) |

| 3 | ~149.0 | - |

| 4 | ~148.0 | - |

| 5 | ~112.0 | ~6.80 (d, J=8.0) |

| 6 | ~121.5 | ~6.65 (dd, J=8.0, 1.8) |

| 7 | ~38.0 | ~2.90 (m) |

| 8 | ~46.5 | ~2.60 (m) |

| 9 | ~178.5 | - |

| 1' | ~133.0 | - |

| 2' | ~111.5 | ~6.70 (d, J=1.8) |

| 3' | ~149.0 | - |

| 4' | ~148.0 | - |

| 5' | ~112.0 | ~6.80 (d, J=8.0) |

| 6' | ~121.5 | ~6.65 (dd, J=8.0, 1.8) |

| 7' | ~35.0 | ~2.55 (m) |

| 8' | ~41.0 | ~2.40 (m) |

| 9' | ~71.5 | ~4.15 (m), ~3.90 (m) |

| 3-OCH₃ | ~56.0 | ~3.85 (s) |

| 4-OCH₃ | ~56.0 | ~3.85 (s) |

| 3'-OCH₃ | ~56.0 | ~3.85 (s) |

| 4'-OCH₃ | ~56.0 | ~3.85 (s) |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental formula of this compound. medkoo.com When coupled with a chromatographic system like HPLC (HPLC-MS), it allows for the analysis of individual components within a mixture. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for lignans, which typically generates protonated molecules [M+H]⁺ or other adducts. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) is crucial for structural confirmation and for identifying metabolites. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides structural information. For dibenzylbutyrolactone lignans, characteristic fragmentations often involve the cleavage of the benzyl (B1604629) groups. For instance, a key fragmentation of arctigenin derivatives often produces a tropylium (B1234903) ion at m/z 151, corresponding to the dimethoxybenzyl moiety. researchgate.net By analyzing the mass shifts between the parent compound and its metabolites, and by interpreting their respective MS/MS fragmentation patterns, metabolic transformations such as demethylation, hydroxylation, or conjugation can be identified. nih.govekb.eg

X-ray Crystallography for Absolute Stereochemical Assignment

Single-crystal X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govspringernature.com For a chiral compound like this compound, which possesses two stereogenic centers, this method can precisely establish the spatial arrangement of its atoms, confirming its specific enantiomeric form. The established absolute configuration for this compound is (3R,4R).

The determination of absolute configuration via X-ray diffraction is possible due to a phenomenon known as anomalous dispersion or anomalous scattering. csic.eswikipedia.org This effect occurs when the X-ray radiation used in the experiment has an energy level close to the absorption edge of one of the atoms in the crystal. csic.esyetnet.ch Under these conditions, the scattering of X-rays by that atom undergoes a phase shift. csic.eswikipedia.org

This phase shift causes a breakdown of Friedel's Law, which states that the intensities of a reflection from a specific crystal plane (hkl) and its inverse (-h-k-l) are equal. iucr.orgiucr.org The pair of reflections, known as a Bijvoet pair, will exhibit slight intensity differences when anomalous scattering is present in a non-centrosymmetric crystal. iucr.orged.ac.uk By carefully measuring and analyzing these intensity differences, the true absolute structure of the molecule can be determined. rri.res.innih.gov

A key metric in this analysis is the Flack parameter, which is calculated during the refinement of the crystal structure. wikipedia.orgmdpi.com This parameter, ideally ranging from 0 to 1, indicates whether the determined stereochemistry is correct. ed.ac.uk A value close to 0 suggests the assigned absolute configuration is correct, while a value approaching 1 indicates that the inverted structure is the correct one. ed.ac.ukwikipedia.org A value near 0.5 may suggest the presence of a racemic twin in the crystal. wikipedia.org

While the absolute configuration of this compound is known, detailed crystallographic data such as the crystal system, space group, and unit cell dimensions for this specific compound have not been detailed in publicly available literature. Therefore, a data table of its crystallographic parameters cannot be presented.

Pharmacological Activities and Molecular Mechanisms in Preclinical Research

Antineoplastic Activities and Underlying Molecular Mechanisms

Arctigenin (B1665602), a dibenzylbutyrolactone lignan (B3055560) and the parent compound of arctigenin methyl ether, has demonstrated significant antineoplastic activities in a variety of preclinical cancer models. Its anticancer effects are attributed to a multi-faceted mechanism of action that includes the inhibition of cancer cell growth, induction of programmed cell death, and regulation of the cell cycle. These activities are orchestrated through the modulation of numerous intracellular signaling pathways and regulatory proteins.

Inhibition of Cancer Cell Proliferation in Diverse Cell Lines (e.g., breast, lung, colon, liver, gastric, prostate, bladder, leukemia)

Arctigenin has been shown to effectively inhibit the proliferation of a wide range of cancer cell lines. This broad-spectrum antiproliferative activity has been observed in cancers of the breast, colon, and stomach, among others. nih.gov For instance, in human gastric cancer cell lines SNU-1 and AGS, arctigenin significantly inhibited cell proliferation in a manner dependent on both dose and time. nih.gov Similarly, proliferation of ER-negative breast cancer cells, SK-BR-3 and MDA-MB-231, was also markedly reduced by arctigenin treatment. bslonline.org The compound's efficacy extends to colorectal cancer, where it has been shown to inhibit the proliferation of SW480 and SW620 cells. nih.gov In breast cancer, arctigenin has been found to suppress the proliferation of MDA-MB-231 and BT549 cells. nih.gov

Table 1: Inhibitory Effects of Arctigenin on Cancer Cell Proliferation

| Cancer Type | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231, BT549, SK-BR-3, 4T1 | Inhibited proliferation in a dose-dependent manner. | bslonline.orgnih.govmdpi.com |

| Colorectal Cancer | HCT-116, SW480, SW620 | Demonstrated significant anti-proliferative activity. | nih.govmdpi.com |

| Gastric Cancer | SNU-1, AGS | Inhibited proliferation in a time and dose-dependent manner. | nih.gov |

| Ovarian Cancer | OVCAR3, SKOV3 | Resulted in significant and dose-dependent inhibition of cell proliferation. | nih.gov |

| Melanoma | B16-F10 | Significantly lowered the proliferation rate of melanoma cells. | nih.gov |

The antiproliferative effects of arctigenin are mediated through its ability to modulate critical signaling pathways that govern cell growth and survival. One of the key pathways targeted by arctigenin is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. nih.govkoreascience.kr In colorectal cancer, arctigenin has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial target. Arctigenin has been observed to inhibit the ERK1/2 and JNK1/2 MAPK pathways to suppress the transcriptional activity of AP-1 in human breast cancer cells. nih.gov In pharyngeal carcinoma cells, arctigenin's suppression of proliferation is associated with alterations in the ERK1/2 and p38 MAPK signaling pathways. nih.gov Furthermore, in triple-negative breast cancer cells, the anti-metastatic effects of arctigenin are linked to the suppression of the MAPK/AP-1 signaling pathway. spandidos-publications.com

Arctigenin also influences the Signal Transducer and Activator of Transcription (STAT) signaling pathway. In ovarian cancer cells, arctigenin treatment significantly inhibited the phosphorylation of STAT3. nih.gov In breast cancer, it has been shown to inhibit STAT3 phosphorylation and β-catenin signaling, which contributes to decreased proliferation. mdpi.com

Induction of Apoptosis and Autophagic Cell Death

Beyond inhibiting proliferation, arctigenin actively induces programmed cell death in cancer cells, primarily through apoptosis and, in some contexts, autophagy. nih.govnih.gov In cisplatin-resistant colorectal cancer cells, arctigenin was found to trigger autophagy, which in turn induced cell apoptosis. nih.gov In ER-positive human breast cancer cells, arctigenin has been reported to induce autophagic cell death.

The apoptotic activity of arctigenin is largely dependent on the activation of the caspase cascade. In liver cancer cells, arctigenin treatment leads to the activation of caspase-9 and caspase-3. nih.gov Similarly, in cisplatin-resistant colorectal cancer cells, arctigenin up-regulated the expression of cleaved-caspase-3 and caspase-9. nih.gov Studies in ER-negative breast cancer cells also demonstrated that arctigenin activates caspases 3 and 9. bslonline.org In human pharyngeal carcinoma cells, arctigenin induces apoptosis through the activation of both caspase-8 and caspase-9, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. kjpp.net This caspase-dependent apoptosis has also been observed in ovarian cancer cells, where a specific inhibitor of caspase-3 counteracted the induction of apoptosis by arctigenin. nih.gov

Arctigenin further promotes apoptosis by modulating the expression of key regulatory proteins, particularly those belonging to the Bcl-2 family. nih.gov A common mechanism observed across various cancer types is the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in initiating the intrinsic apoptotic pathway. bslonline.org

In human gastric cancer cells, the inhibition of cell proliferation by arctigenin was associated with changes in the expression ratio of Bcl-2 to Bax. nih.gov A similar effect was seen in ER-negative breast cancer cells, where arctigenin treatment increased the Bax/Bcl-2 ratio. bslonline.orgkoreascience.kr In melanoma cells, arctigenin's pro-apoptotic effects have been linked to a decrease in the expression of BCL-2. nih.gov

Furthermore, arctigenin has been shown to decrease the levels of other anti-apoptotic proteins such as survivin and XIAP (X-linked inhibitor of apoptosis protein) in ER-negative breast cancer cells. bslonline.org In ovarian cancer, arctigenin treatment significantly inhibited survivin expression. nih.gov The expression of anti-apoptotic Bcl-2 and transcriptional activator IAP-1 was also found to be decreased in the presence of arctigenin. nih.gov

Table 2: Modulation of Apoptotic Proteins by Arctigenin

| Protein | Effect of Arctigenin | Cancer Type(s) | Reference |

|---|---|---|---|

| Bcl-2 | Downregulation | Gastric, Breast, Colorectal, Melanoma | nih.govbslonline.orgnih.govnih.gov |

| Bax | Upregulation | Gastric, Breast, Colorectal | nih.govbslonline.orgnih.gov |

| Survivin | Downregulation | Breast, Ovarian, Liver | bslonline.orgnih.govnih.gov |

| XIAP | Downregulation | Breast | bslonline.org |

| IAP-1 | Downregulation | Colorectal | nih.gov |

Regulation of Cell Cycle Progression

Arctigenin can also exert its antineoplastic effects by interfering with the cell cycle, leading to cell cycle arrest at specific phases. In human gastric cancer cells, arctigenin was found to block the cell cycle from progressing from the G1 to the S phase. nih.gov This was achieved by regulating the expression of key cell cycle regulatory proteins. In ER-positive breast cancer cells, arctigenin was shown to cause a G1 cycle arrest by decreasing the levels of cyclin D1. nih.gov In contrast, a study on colon cancer cells reported that arctigenin treatment led to cell cycle arrest at the G2/M phase.

Suppression of Cancer Cell Migration and Invasion

Arctigenin has demonstrated the ability to inhibit the migration and invasion of various cancer cells, a critical step in metastasis. In human breast cancer cell lines, including MDA-MB-231, BT549, and MCF-7, arctigenin effectively curbed cell motility and invasiveness. This anti-metastatic effect is attributed, in part, to the downregulation of 4EBP1, a protein involved in translation initiation. Furthermore, arctigenin has been shown to suppress the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties.

The molecular mechanisms underlying these effects involve the inhibition of key signaling pathways. For instance, arctigenin can inhibit matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (uPA) by targeting the Akt, NF-κB, and MAPK signaling pathways. In nasopharyngeal carcinoma 5-8F cells, treatment with arctigenin resulted in a significant, dose-dependent reduction in both migration and invasion.

Below is a summary of research findings on the effects of arctigenin on cancer cell migration and invasion:

Synergistic Anticancer Effects with Chemotherapeutic Agents and Phytochemicals

Preclinical studies have explored the potential of arctigenin to work in concert with other agents to enhance anticancer effects. A notable example is its combination with the phytochemical quercetin (B1663063). In prostate cancer cells (LAPC-4 and LNCaP), the combination of arctigenin and quercetin synergistically enhanced the anti-proliferative effect at lower concentrations than when either compound was used alone. nih.govnih.gov This synergistic action was associated with the significant inhibition of the androgen receptor (AR) and PI3K/Akt pathways. nih.gov

This combination also demonstrated an enhanced ability to inhibit cell migration and suppress the expression of several oncogenic microRNAs, including miR-21, miR-19b, and miR-148a, when compared to the individual compounds. nih.govnih.gov These findings suggest that combining arctigenin with other natural compounds could be a promising strategy to amplify their therapeutic potential in cancer treatment.

Epigenetic Modulations (e.g., Histone Deacetylase (HDAC) Inhibition)

Emerging research indicates that arctigenin may exert some of its anticancer effects through epigenetic modulation. nih.gov Histone deacetylases (HDACs) are enzymes that play a critical role in regulating gene expression, and their aberrant activity is often linked to cancer. nih.gov HDAC inhibitors can reverse these changes, leading to the expression of tumor suppressor genes. nih.gov

In this context, researchers have designed and synthesized derivatives of arctigenin with the specific aim of inhibiting HDACs. nih.gov One such derivative, compound B7, demonstrated significant antiproliferative activity in a leukemia cell line (MV411). nih.gov Further investigation revealed that this compound induced apoptosis by enhancing histone acetylation levels and activating the Caspase-3 pathway, highlighting a potential mechanism for arctigenin-based compounds in cancer therapy through epigenetic regulation. nih.gov

Effects on Cellular Energy Metabolism and Mitochondrial Respiration

Arctigenin has been found to selectively target the energy metabolism of cancer cells. Under conditions of glucose deprivation, a state often found in solid tumors, arctigenin can induce tumor cell death. mdpi.com This effect is achieved by inhibiting mitochondrial respiration, specifically at complex I of the electron transport chain. mdpi.comnih.gov

The inhibition of mitochondrial respiration leads to a cascade of events within the cancer cell, including a significant depletion of intracellular ATP and an elevation of reactive oxygen species (ROS). mdpi.com This disruption of cellular energy metabolism ultimately contributes to the selective death of tumor cells, particularly in nutrient-limited environments. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Beyond its anticancer properties, arctigenin exhibits significant anti-inflammatory and immunomodulatory activities. These effects are mediated through its ability to regulate the production of inflammatory molecules and modulate key signaling pathways involved in the inflammatory response.

Suppression of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-6, NO)

In various preclinical models, arctigenin has been shown to effectively suppress the production of several key pro-inflammatory cytokines and mediators. In macrophage cell lines (RAW 264.7 and THP-1) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, arctigenin inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a dose-dependent manner. researchgate.net

The reduction in NO production is linked to the strong inhibition of the expression and enzymatic activity of inducible nitric oxide synthase (iNOS). researchgate.net Furthermore, arctigenin can block the production of TNF-α and decrease the levels of its messenger RNA (mRNA). rtrn.net In the context of the adaptive immune system, arctigenin has been observed to suppress the gene expression of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) in primary human T lymphocytes. astrazeneca.com

A summary of arctigenin's effects on pro-inflammatory molecules is presented below:

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of arctigenin are largely due to its ability to inhibit major signaling pathways that orchestrate the inflammatory response. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.

Preclinical studies have demonstrated that arctigenin can inhibit the activation of both NF-κB and MAPK pathways. nih.govrtrn.net For example, in breast cancer cells stimulated with TPA, arctigenin inhibited the phosphorylation of Akt and NF-κB in a concentration-dependent manner. nih.gov It also suppressed the TPA-induced activation of the MAPKs ERK1/2 and JNK1/2. nih.gov In mouse triple-negative breast cancer cells, the anti-metastatic effects of arctigenin were mediated by the suppression of the MAPK/AP-1 signaling pathway. nih.gov Furthermore, arctigenin has been shown to inhibit microglial activation and neuroinflammation by targeting the HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB signaling pathways. mdpi.com

Antioxidant Activity and Protection Against Oxidative Stress

This compound, primarily studied through its active component arctigenin, demonstrates significant antioxidant properties and protective effects against oxidative stress. Research indicates that its mechanism of action is linked to its ability to scavenge free radicals. nih.gov This capacity is attributed to the presence of a phenolic hydroxyl group and three methoxyls in its chemical structure. nih.gov

In preclinical models, treatment with arctigenin has been shown to counteract the effects of oxidative stress by modulating key biomarkers. For instance, in a rat model of rotenone-induced Parkinson's disease, arctigenin administration led to a significant decrease in the content of malondialdehyde (MDA), a marker of lipid peroxidation. rsc.org Concurrently, it restored the levels of glutathione (B108866) (GSH) and the activities of crucial antioxidant enzymes, superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px). nih.govrsc.org Further studies have shown that arctigenin can reduce the production of reactive oxygen species (ROS) by increasing the mitochondrial membrane potential. nih.gov This reduction in oxidative stress is a key component of its neuroprotective and anti-inflammatory activities. nih.govrsc.org

| Biomarker | Effect of Oxidative Stress Inducer (e.g., Rotenone) | Effect of Arctigenin Treatment | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Increased | Significantly Decreased | nih.govrsc.org |

| Glutathione (GSH) | Decreased | Significantly Increased/Restored | nih.govrsc.org |

| Superoxide Dismutase (SOD) Activity | Decreased | Significantly Increased/Restored | nih.govrsc.org |

| Glutathione Peroxidase (GSH-Px) Activity | Decreased | Significantly Increased/Restored | nih.gov |

| Reactive Oxygen Species (ROS) | Increased | Decreased | nih.gov |

Modulation of Macrophage Polarization (M1/M2) and Lymphocyte Activation

Arctigenin actively influences the immune response by modulating the polarization of macrophages, a key process in inflammation. Macrophages can exist in two main states: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.gov An imbalance in M1/M2 polarization is associated with inflammatory conditions. nih.gov

Preclinical studies have demonstrated that arctigenin can promote the shift from the M1 to the M2 phenotype. nih.gov In lipopolysaccharide (LPS)-stimulated peritoneal macrophages, arctigenin inhibited the expression of M1-associated pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Conversely, it increased the expression of M2-associated markers, including the anti-inflammatory cytokine interleukin-10 (IL-10) and the scavenger receptor CD204. nih.gov This polarization effect is mediated, at least in part, by the inhibition of the PI3K/AKT signaling pathway. nih.gov By blocking this pathway, arctigenin helps to suppress M1 activation and foster a shift towards an M2-like state, thereby ameliorating inflammation. nih.govnih.gov

Regarding lymphocytes, arctigenin has been shown to inhibit interleukin-2 (IL-2) and interferon-gamma (IFN-γ) gene expression in primary human T lymphocytes, indicating a direct modulatory effect on lymphocyte activation.

Antiviral Activities and Mechanisms of Action

Arctigenin has demonstrated a broad spectrum of antiviral activities in various preclinical studies.

Inhibition of Viral Replication (e.g., HIV-1, Influenza A virus, Porcine Circovirus Type 2, Fish Rhabdoviruses)

Arctigenin and its glycoside, arctiin (B1665604), have shown potent in vitro antiviral activity against several viruses.

Influenza A Virus: Both arctiin and arctigenin exhibit strong inhibitory effects against the influenza A virus (H1N1). nih.gov

Porcine Circovirus Type 2 (PCV2): Arctigenin significantly inhibits the proliferation of PCV2 in PK-15 cells. nih.gov In vivo studies in mice also confirmed that it could significantly inhibit PCV2 proliferation in the lungs, spleens, and inguinal lymph nodes. nih.gov

Human Immunodeficiency Virus (HIV): The antiviral activity of arctigenin against HIV has been reported. nih.gov

Fish Rhabdoviruses: Research has also pointed to the antiviral effects of arctigenin against rhabdoviruses that affect fish. nih.gov

| Virus | Finding | Reference |

|---|---|---|

| Influenza A virus (H1N1) | Potent in vitro antiviral activity. | nih.gov |

| Porcine Circovirus Type 2 (PCV2) | Significantly inhibits viral proliferation in vitro and in vivo. | nih.gov |

| Human Immunodeficiency Virus (HIV) | Reported antiviral effects. | nih.gov |

| Fish Rhabdoviruses | Reported antiviral effects. | nih.gov |

Interference with Early Viral Replication Stages and Progeny Virus Release

The mechanisms behind arctigenin's antiviral effects involve targeting multiple stages of the viral life cycle. Time-of-addition experiments with the influenza A virus suggest that arctigenin interferes with early events in viral replication that occur after the virus has penetrated the host cell. nih.gov Furthermore, it has been shown to suppress the release of progeny viruses from infected cells, thereby limiting the spread of the infection. nih.gov In studies involving the Chikungunya virus, arctigenin was found to affect both viral entry and the initial steps of viral replication. nih.gov Some research suggests it may inhibit processes that occur after viral gene expression, such as the assembly and release of new virus particles. nih.gov

Effects on Viral Gene Expression and Virus-Induced Apoptosis

Arctigenin can modulate the host's cellular response to viral infection. In PCV2-infected cells, it has been shown to reduce the production of pro-inflammatory cytokines by suppressing the activation of the NF-κB signaling pathway. nih.gov This action helps to control the inflammatory response triggered by the virus. nih.gov

Separately, studies in non-viral contexts have shown that arctigenin can induce apoptosis (programmed cell death) through caspase-dependent pathways. kjpp.net In human pharyngeal carcinoma cells, it was found to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptosis pathways. kjpp.net This ability to induce apoptosis could be a potential mechanism for eliminating virus-infected cells, although this direct link requires further investigation in virological studies.

Impact on Viral Drug Resistance Development

A notable finding from preclinical research is the low potential for arctigenin's precursor, arctiin, to induce viral drug resistance. In a study using mice infected with the influenza A virus, oral treatment with arctiin did not lead to the emergence of any resistant viruses. nih.gov This is in stark contrast to the conventional antiviral drug oseltamivir, where treatment under the same conditions resulted in resistant viruses at a 50% frequency. nih.gov This suggests that arctigenin or related compounds could be valuable in therapeutic strategies, potentially in combination with other drugs, to reduce the likelihood of resistance development. nih.gov

Neurobiological Effects and Neuroprotective Mechanisms of this compound

Preclinical research specifically investigating the neurobiological and neuroprotective mechanisms of this compound is not extensively available in the current body of scientific literature. The majority of studies have focused on its parent compound, arctigenin. Therefore, detailed findings on the specific actions of this compound in the following areas are not available.

Metabolic Regulation and AMP-activated Protein Kinase (AMPK) Activation

The role of arctigenin derivatives, specifically ether derivatives, in metabolic regulation has been a subject of targeted preclinical investigation. Research has focused on the synthesis and evaluation of these compounds as activators of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. nih.govcore.ac.uk

In a study evaluating a series of new arctigenin ether derivatives, researchers assessed their potency for activating AMPK in L6 myoblast cells. nih.govcore.ac.uk The activation of AMPK is a therapeutic target for metabolic disorders as it stimulates glucose uptake and fat oxidation while suppressing lipid creation. core.ac.uk

The findings indicated that certain ether derivatives of a related compound, 9-deoxy-arctigenin, were more potent activators of AMPK than arctigenin itself. This suggests that modification of the arctigenin structure to an ether derivative can enhance its metabolic regulatory activity. nih.govcore.ac.uk Specifically, the introduction of a 2-(3,4-dimethoxyphenyl)ethyl ether group was identified as a promising functional moiety for improving AMPK phosphorylation. nih.gov

The following table summarizes the key findings from this research on the AMPK activation potential of arctigenin ether derivatives.

| Compound Type | Experimental Model | Key Mechanism | Finding | Reference |

|---|---|---|---|---|

| Arctigenin Ether Derivatives | L6 Myoblasts | AMPK Phosphorylation | Certain phenethyl ether derivatives of 9-deoxy-arctigenin demonstrated more potent AMPK activation compared to the parent compound, arctigenin. | nih.govcore.ac.uk |

| 2-(3,4-dimethoxyphenyl)ethyl ether derivative (6c) | L6 Myoblasts | AMPK Activation | Identified as a promising lead compound with excellent activity in AMPK activation. | nih.gov |

Activation of AMPK Signaling Pathway

Arctigenin has been identified as a potent, indirect activator of AMP-activated protein kinase (AMPK), a critical enzyme in regulating cellular energy homeostasis. nih.govnih.gov Its activation of AMPK is not direct but is a consequence of its effect on mitochondrial function. nih.gov Research shows that arctigenin inhibits mitochondrial respiration, which leads to a reduction in intracellular ATP levels. nih.gov This change in the cell's energy status is a primary trigger for the activation of AMPK. nih.gov The activation process involves upstream kinases such as liver kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), both of which are implicated in the phosphorylation and subsequent activation of AMPK in response to arctigenin. nih.gov

Studies in various cell lines and animal models have consistently demonstrated that arctigenin treatment leads to increased AMPK phosphorylation. nih.govnih.gov This activation of the AMPK signaling pathway is considered a central mechanism for many of arctigenin's observed therapeutic effects, including its influence on metabolic diseases and endoplasmic reticulum (ER) stress. nih.govnih.govtandfonline.com For instance, by activating AMPK, arctigenin can alleviate ER stress, which protects cells from stress-induced death. nih.gov Furthermore, the activation of the AMPK/SIRT1 signaling pathway by arctigenin has been shown to confer protective effects against myocardial ischemia-reperfusion injury in rats. nih.govresearchgate.net

Implications for Glucose and Lipid Metabolism Modulation

The activation of AMPK by arctigenin has significant consequences for the regulation of both glucose and lipid metabolism. nih.govnih.gov In skeletal muscle cells, such as L6 myotubes, arctigenin stimulates glucose uptake. nih.govnih.gov In primary hepatocytes, it has been shown to decrease key metabolic processes like gluconeogenesis (the production of glucose) and the synthesis of lipids. nih.gov These effects are directly linked to its ability to activate AMPK, as blocking AMPK activation prevents these metabolic changes. nih.gov

In preclinical models of metabolic disorders, such as ob/ob mice, chronic administration of arctigenin resulted in lowered blood glucose levels and improved lipid profiles. nih.gov Further research in high-fat diet-induced hyperlipidemia in rats demonstrated that arctigenin lowered body weight, reduced serum lipid levels, and alleviated fat deposition in the liver. nih.gov The compound was found to suppress lipogenesis (fat creation) and promote fatty acid β-oxidation (fat breakdown). nih.gov

Mechanistically, arctigenin's effects on lipid metabolism are mediated through the regulation of downstream targets of AMPK. nih.gov It increases the phosphorylation of acetyl-CoA carboxylase (ACC) and downregulates the expression of key transcription factors in lipid synthesis, such as peroxisome proliferator-activated receptor γ (PPARγ) and sterol regulatory element-binding transcription factor 1 (SREBP1c). nih.gov

| Metabolic Process | Effect of Arctigenin | Key Molecular Target/Pathway | Observed Outcome |

|---|---|---|---|

| Glucose Uptake (Muscle) | Stimulates | AMPK Activation | Increased glucose disposal |

| Gluconeogenesis (Liver) | Decreases | AMPK Activation | Reduced hepatic glucose production |

| Lipid Synthesis (Liver) | Decreases | AMPK Activation, ↓PPARγ, ↓SREBP1c | Reduced fat deposition |

| Fatty Acid β-Oxidation | Promotes | AMPK Activation | Increased fat breakdown |

Inhibition of Respiratory Complex I

The mechanism by which arctigenin indirectly activates AMPK is through its direct inhibition of the mitochondrial respiratory chain, specifically at Complex I (NADH:ubiquinone oxidoreductase). nih.govmdpi.com By inhibiting this crucial first enzyme complex of the electron transport chain, arctigenin disrupts cellular respiration. nih.govnih.gov This inhibition leads to a decrease in the production of ATP, the cell's main energy currency. nih.gov The resulting increase in the cellular AMP/ATP ratio is a classic trigger for the activation of AMPK, which functions as a master sensor of cellular energy status. nih.govnih.gov This specific action on Complex I highlights arctigenin's role as a mitochondrial-targeting compound with downstream effects on global cellular metabolism. nih.govnih.gov

Other Investigated Biological Activities

Hepatoprotective Effects

Arctigenin has demonstrated protective effects on the liver in various preclinical models. mdpi.com In a mouse model of Concanavalin A-induced acute hepatitis, arctigenin treatment significantly reduced liver congestion and necroinflammation while improving hepatic function, as indicated by lower levels of liver enzymes ALT and AST. researchgate.net This hepatoprotective effect was associated with a reduction in the infiltration of immune cells, including CD4+ T cells, NKT cells, and macrophages, into the liver. researchgate.net Additionally, arctigenin has been shown to inhibit the growth of human hepatocellular carcinoma (HCC) cells, such as HepG2, by inhibiting the expression of an oncoprotein called gankyrin. nih.gov

Modulation of Endocrine Receptors (e.g., Thyroid Hormone Receptor β Antagonism)

Arctigenin has been identified as a modulator of several endocrine receptors. Molecular docking simulations and subsequent experimental studies have shown that arctigenin can act as an antagonist of the human thyroid hormone receptor β (hTRβ). nih.govnih.gov It is suggested that this antagonism may be related to some of its other observed biological actions, such as the inhibition of cellular metabolism. nih.gov

In addition to its effects on the thyroid hormone receptor, arctigenin has been identified as a selective agonist for estrogen receptor β (ERβ). tandfonline.comoncotarget.com This interaction is functionally significant; for example, arctigenin was found to inhibit the differentiation of Th17 cells, a type of immune cell, in an ERβ-dependent manner. oncotarget.com

Inhibition of Melanin (B1238610) Synthesis by Tyrosinase

Arctigenin has been shown to be an effective inhibitor of melanogenesis, the process of melanin pigment production. nih.govnih.gov It exerts this effect by targeting tyrosinase, the key, rate-limiting enzyme in this pathway. nih.govmdpi.com In murine melanoma B16BL6 cells, arctigenin decreased both the cellular melanin content and tyrosinase activity in a dose-dependent manner. nih.gov

The inhibitory mechanism involves the downregulation of tyrosinase gene expression and promoter activity. nih.govresearchgate.net This is achieved by modulating upstream signaling pathways; arctigenin has been observed to decrease intracellular cAMP levels and promote the phosphorylation of extracellular signal-regulated kinase (ERK), both of which lead to reduced tyrosinase expression and, consequently, lower melanin production. nih.govresearchgate.net The depigmenting activity of arctigenin has also been observed in vivo in zebrafish embryos. researchgate.net

| Biological Activity | Mechanism/Target | Model System |

|---|---|---|

| Hepatoprotection | Suppression of immune cell infiltration | Mouse model of acute hepatitis |

| Thyroid Hormone Receptor β Modulation | Antagonism | In vitro/Molecular modeling |

| Estrogen Receptor β Modulation | Agonism | T cells/Mouse model of colitis |

| Inhibition of Melanin Synthesis | Inhibition of Tyrosinase expression/activity | B16BL6 melanoma cells, Zebrafish |

Suppression of Heat Shock Response

Arctigenin has been identified as a novel suppressor of the heat shock response in mammalian cells. nih.govnih.gov The heat shock response is a highly conserved cellular mechanism characterized by the induced expression of heat shock proteins (Hsps), which act as molecular chaperones to protect cells from stress. nih.gov Regulating the expression of Hsps is considered a potential therapeutic strategy for various diseases. nih.govnih.gov

Research has demonstrated that arctigenin can markedly suppress the expression of Hsps induced by heat shock. nih.gov The mechanism of this suppression occurs at multiple levels of the heat shock response pathway. nih.govnih.gov

Molecular Mechanisms:

Inhibition of HSF Activation: Arctigenin significantly suppresses the activation of Heat Shock Transcription Factor (HSF), a key regulator of the heat shock response. nih.gov

Reduction of mRNA Induction: The compound effectively suppresses the induction of Hsp70 messenger RNA (mRNA) in a dose-dependent manner. nih.gov

Decreased Protein Synthesis and Accumulation: Metabolic labeling and Western blotting experiments have shown that arctigenin markedly suppresses the synthesis and accumulation of specific heat shock proteins, including Hsp70 and Hsp105α, following heat shock. nih.gov

By inhibiting these critical steps, arctigenin also impedes the acquisition of thermotolerance in various mammalian cells, including cancer cells. nih.govnih.gov This suggests its potential utility in therapeutic strategies that involve hyperthermia. nih.govnih.gov

Table 1: Effects of Arctigenin on the Heat Shock Response Pathway

| Target/Process | Effect of Arctigenin | Key Findings |

|---|---|---|

| Heat Shock Factor (HSF) Activation | Inhibition | Suppresses the activation of HSF in a dose-dependent manner. nih.gov |

| Hsp70 mRNA Expression | Suppression | Markedly decreases the induction of Hsp70 mRNA following heat shock. nih.gov |

| Hsp70 & Hsp105α Protein Levels | Suppression | Significantly suppresses the synthesis and accumulation of these proteins. nih.gov |

| Acquired Thermotolerance | Inhibition | Prevents cells from developing resistance to subsequent heat stress. nih.gov |

Inhibition of Osteoclast Differentiation and Function

Arctigenin has been shown to inhibit osteoclastogenesis, the process of forming osteoclasts, which are cells responsible for bone resorption. plos.orgnih.gov This inhibitory action makes it a compound of interest for bone-related disorders characterized by excessive bone resorption. nih.gov

The molecular mechanism underlying this inhibition centers on the suppression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclast differentiation. plos.orgnih.gov

Molecular Mechanisms:

Suppression of NFATc1 Pathways: Arctigenin inhibits NFATc1 activation through two distinct pathways: the calcineurin-dependent pathway and the osteoblastic cell-dependent pathway. plos.orgnih.gov It specifically suppresses the expression of NFATc1 induced by the Receptor Activator of Nuclear Factor κB Ligand (RANKL), a critical cytokine for osteoclast formation. nih.govresearchgate.net

Inhibition of NF-κB Signaling: The compound has been observed to suppress RANKL-induced activation of the NF-κB signaling pathway. nih.gov This is achieved by retarding the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit, which are crucial steps in NF-κB activation. nih.gov

Downregulation of Osteoclast-Specific Genes: Arctigenin significantly inhibits the expression of key osteoclastic marker genes necessary for cell function. nih.gov

Impairment of Bone Resorption: Beyond inhibiting differentiation, arctigenin also suppresses the functional activity of mature osteoclasts, as demonstrated by a reduction in the formation of resorption pits on dentin slices. plos.orgnih.gov

Interestingly, studies show that arctigenin specifically targets the NFATc1 pathway without affecting other RANKL-induced signaling pathways like mitogen-activated protein kinases (MAP kinases). plos.orgnih.gov

Table 2: Inhibitory Effects of Arctigenin on Osteoclast Differentiation and Function

| Target/Process | Effect of Arctigenin | Key Findings |

|---|---|---|

| NFATc1 Expression & Activity | Inhibition | Suppresses RANKL-induced expression and prevents NFATc1 recruitment to its target gene promoters. plos.orgnih.gov |

| RANKL-induced Signaling | Inhibition | Specifically inhibits NFATc1 and NF-κB pathways. plos.orgnih.gov |

| Osteoclast Marker Gene Expression | Suppression | Downregulates genes essential for osteoclast function. nih.gov |

| Osteoclast Function (Bone Resorption) | Suppression | Reduces the pit-forming activity of mature osteoclasts. plos.orgnih.gov |

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Pharmacophoric Requirements for Biological Activity

The core structure of dibenzylbutyrolactone lignans (B1203133), including arctigenin (B1665602) methyl ether, consists of a central γ-lactone ring with dibenzyl substitutions at specific carbon atoms. nih.gov Modifications at various positions of this scaffold have revealed critical determinants for biological activity.

The γ-lactone core is a crucial element for the biological activity of many dibenzylbutyrolactone lignans. acs.org Studies have shown that replacing the lactone with a butane-1,4-diol or a tetrahydrofuran (B95107) substructure leads to a loss of activity, highlighting the importance of the carbonyl group within the lactone ring. acs.orgresearchgate.net

The substitution pattern on the aromatic rings (rings A and C) also plays a significant role. The number and arrangement of hydroxyl and methoxy (B1213986) groups on these rings influence the molecule's interaction with biological targets. For instance, in the context of HIV-1 integrase inhibition, a derivative with two catechol substructures (possessing hydroxyl groups) was found to be the most potent, suggesting that these groups are critical for this specific activity. acs.org Conversely, for other activities, the presence and position of methoxy groups, as seen in arctigenin methyl ether, are favorable.

Lignans are chiral molecules, and their stereochemistry is a critical factor in determining their biological effects. tandfonline.com The dibenzylbutyrolactone scaffold has two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). nih.gov

Research has demonstrated that the biological activities of arctigenin isomers can be stereospecific. For example, one of the trans-isomers of arctigenin, (4R, 5R)-trans-arctigenin, exhibits stereospecific cytotoxicity against certain insect cell lines. tandfonline.com While (-)-arctigenin is the naturally occurring and most studied form, synthetic studies have explored the activity of its other stereoisomers, revealing that the specific spatial arrangement of the benzyl (B1604629) groups relative to the lactone ring is crucial for target binding and subsequent biological response. tandfonline.comnih.gov The natural (-)-arctigenin possesses a (3R, 4R)-trans configuration, which is often associated with its significant biological activities.

Modification of the phenolic hydroxyl groups of arctigenin with various ester and ether side chains has been a key strategy to enhance potency and selectivity. A study involving the synthesis of new arctigenin and 9-deoxy-arctigenin derivatives revealed that introducing different ester and ether functionalities at the phenolic hydroxyl positions significantly impacts their ability to activate AMP-activated protein kinase (AMPK). nih.gov

Specifically, certain alkyl ester and phenethyl ether derivatives of arctigenin showed improved potency in AMPK phosphorylation compared to the parent compound. nih.gov This suggests that the nature and length of these side chains can modulate the molecule's interaction with the target enzyme, potentially by altering its lipophilicity, steric properties, or hydrogen bonding capacity.

SAR studies have pinpointed specific functional groups as being critical for certain biological activities. For instance, in the context of AMPK activation, the 2-(3,4-dimethoxyphenyl)ethyl ether moiety was identified as a key functional group that enhances the phosphorylation effect. nih.gov This finding led to the identification of a derivative containing this group as a promising lead compound with excellent AMPK activation activity. nih.gov

The 4'-hydroxyl group on the C-ring of the arctigenin scaffold has also been shown to be important. Its presence and ability to participate in hydrogen bonding can be crucial for binding to specific biological targets. researchgate.net Modifications at this position, such as conversion to a methoxy group (as in this compound), can alter the biological activity profile, shifting its selectivity and potency towards different targets.

While modifications on the aromatic rings and at the benzylic positions of dibenzylbutyrolactone lignans have been extensively studied, derivatization at the C-9' position of the lactone ring has been less explored. nih.gov However, recent research indicates that this position holds potential for developing novel derivatives with enhanced bioactivity. nih.govauckland.ac.nz

Preliminary findings have shown that a C-9'-hydroxymethyl analog of arctigenin can induce programmed cell death. nih.gov This has spurred further investigation into synthesizing various C-9' derivatives, with the aim of producing compounds with more potent anti-proliferative activity than the initial lead. nih.gov This area of research opens up new avenues for optimizing the therapeutic potential of the arctigenin scaffold.

In the development of antiviral agents based on natural product scaffolds, the introduction of linkers and specific substituents can dramatically influence activity. For instance, in the creation of hybrid molecules, the length and nature of the spacer connecting the pharmacophores are critical for selective inhibitory activity. nih.gov While not specific to this compound, this principle from related natural product modifications suggests that attaching moieties like imidazole (B134444) via linkers of varying lengths to the arctigenin framework could be a viable strategy to develop potent and selective antiviral compounds. The imidazole group, a common feature in medicinally active compounds, could introduce new binding interactions or alter the physicochemical properties of the parent molecule.

Data Tables

Table 1: Impact of Aromatic Ring Substituents on AMPK Activation

| Compound | Ring A Substituent (R1) | Ring C Substituent (R2) | Relative AMPK Activation |

| Arctigenin | 3-methoxy, 4-hydroxy | 3,4-dimethoxy | Baseline |

| Derivative 3a | 3-methoxy, 4-acetyloxy | 3,4-dimethoxy | Increased |

| Derivative 3h | 3-methoxy, 4-benzoyloxy | 3,4-dimethoxy | Increased |

| Derivative 6a | 3-methoxy, 4-(2-phenylethoxy) | 3,4-dimethoxy | Increased |

| Derivative 6c | 3-methoxy, 4-(2-(3,4-dimethoxyphenyl)ethoxy) | 3,4-dimethoxy | Significantly Increased |

| Derivative 6d | 3-methoxy, 4-(2-(4-methoxyphenyl)ethoxy) | 3,4-dimethoxy | Increased |

| Data derived from a study on arctigenin ester and ether derivatives as AMPK activators. nih.gov |

Computational Chemistry and Molecular Modeling for SAR Analysis and Predictive Design (e.g., Molecular Docking)

Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery, enabling the analysis of structure-activity relationships (SAR) and the predictive design of novel therapeutic agents. These in silico methods allow researchers to visualize and quantify the interactions between a ligand, such as this compound, and its biological targets at a molecular level. By simulating these interactions, it becomes possible to predict binding affinities, understand the structural basis of activity, and guide the synthesis of more potent and selective derivatives. Techniques like molecular docking, network pharmacology, and quantitative structure-activity relationship (QSAR) studies are integral to this process.

Research Findings from In Silico Screening and Network Pharmacology

Network pharmacology is frequently employed as an initial step to identify the potential active components of traditional medicines and their likely biological targets. In a comprehensive analysis of Fructus arctii for the treatment of idiopathic pulmonary fibrosis (IPF), this compound was identified as one of the key active constituents based on screening criteria for oral bioavailability (OB) and drug-likeness (DL). nih.gov This computational screening narrowed down 144 components to five primary active compounds, including this compound, which were then associated with 83 potential disease targets for further investigation. nih.govresearchgate.net

The properties used for this initial computational filtering are summarized in the table below.

Table 1: Computationally-Derived Properties of Selected Active Components from Fructus arctii

| Molecule ID | Compound Name | Molecular Weight ( g/mol ) | Oral Bioavailability (OB) (%) | Drug-Likeness (DL) |

|---|---|---|---|---|

| MOL001735 | Arctiin (B1665604) | 534.56 | 41.59 | 0.72 |

| MOL000358 | Beta-sitosterol | 414.72 | 36.91 | 0.75 |

| MOL000422 | Kaempferol | 286.24 | 42.13 | 0.24 |

| MOL007326 | Cynarine | 516.49 | 31.76 | 0.68 |

| MOL003290 | This compound | 386.48 | 52.3 | 0.48 |

Data sourced from a 2023 study on potential treatments for idiopathic pulmonary fibrosis. nih.gov

Molecular Docking Studies and Predictive Design

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the literature, the parent compound, arctigenin, has been the subject of numerous docking analyses. These studies provide a valuable framework for predicting how this compound might behave and for designing future computational experiments. The primary structural difference—the methylation of the 4'-phenolic hydroxyl group—can be computationally modeled to predict its impact on binding affinity and interaction patterns.

For instance, molecular docking of arctigenin has been performed to investigate its binding mode with several key proteins involved in inflammation and cancer:

TGF-βR1: Docking experiments showed that arctigenin forms stabilizing hydrogen bonds with the transforming growth factor-beta receptor 1 (TGF-βR1), which is implicated in cancer cell proliferation. This interaction is believed to inhibit the kinase function of the receptor. bmrat.org A predictive docking study of this compound with TGF-βR1 could reveal whether the methyl group enhances or diminishes this interaction by altering the hydrogen bonding capacity at that position.

TLR4 and TNFR1: In studies related to its antidepressant-like effects, arctigenin was docked with human Toll-like receptor 4 (TLR4) and tumor necrosis factor receptor 1 (TNFR1). nih.gov These proteins are central to neuroinflammatory pathways. nih.gov Computational analysis of this compound could predict its potential to interact with these same targets, thereby guiding research into its own potential anti-inflammatory or neurological activities.

SARS-CoV-2 PLpro: Arctigenin was identified as a potential inhibitor of the SARS-CoV-2 papain-like protease (PLpro) through in silico screening and molecular docking. nih.gov